molecular formula C16H12N2O2S B2376029 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306281-30-1

7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2376029
CAS No.: 306281-30-1
M. Wt: 296.34
InChI Key: RMRVUJYISHSGSX-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrido[1,2-a]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or other biological effects that make it a candidate for further investigation in drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde include other pyrido[1,2-a]pyrimidine derivatives with different substituents. Examples include:

  • 7-methyl-4-oxo-2-(methylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • 7-methyl-4-oxo-2-(ethylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The phenylsulfanyl group, in particular, may enhance its bioactivity or alter its chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-7-8-14-17-15(21-12-5-3-2-4-6-12)13(10-19)16(20)18(14)9-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVUJYISHSGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)SC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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